3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine
CAS No.: 186588-98-7
Cat. No.: VC20812481
Molecular Formula: C9H11FN2O
Molecular Weight: 182.19 g/mol
* For research use only. Not for human or veterinary use.
![3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine - 186588-98-7](/images/no_structure.jpg)
Specification
CAS No. | 186588-98-7 |
---|---|
Molecular Formula | C9H11FN2O |
Molecular Weight | 182.19 g/mol |
IUPAC Name | 3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine |
Standard InChI | InChI=1S/C9H11FN2O/c10-9-8(2-1-4-12-9)13-6-7-3-5-11-7/h1-2,4,7,11H,3,5-6H2/t7-/m0/s1 |
Standard InChI Key | GVOOYVOZPRROMP-ZETCQYMHSA-N |
Isomeric SMILES | C1CN[C@@H]1COC2=C(N=CC=C2)F |
SMILES | C1CNC1COC2=C(N=CC=C2)F |
Canonical SMILES | C1CNC1COC2=C(N=CC=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine (IUPAC name: 3-[(2S)-azetidin-2-ylmethoxy]-2-fluoropyridine) consists of three critical components:
-
A 2-fluoropyridine ring serving as the aromatic base
-
An (2S)-configured azetidine ring (4-membered nitrogen heterocycle)
-
A methylene-oxygen bridge connecting the two heterocycles
The stereochemistry at the azetidine's C2 position is crucial for receptor binding affinity, as evidenced by comparative studies with its (2R)-diastereomer .
Physicochemical Characteristics
Table 1 summarizes key molecular properties derived from experimental and computational analyses:
The compound's calculated partition coefficient (logP) suggests moderate lipophilicity, balancing blood-brain barrier permeability and aqueous solubility for central nervous system targeting .
Synthetic Methodologies
Stille Coupling Approach
The most efficient synthesis route employs palladium-mediated Stille coupling, adapted from the method developed for 11C-labeled analogs :
Key reaction parameters:
-
Precursor: tert-butyl (2S)-2-({[5-(trimethylstannyl)pyridin-3-yl]oxy}methyl)azetidine-1-carboxylate
-
Radiolabeling agent: [11C]iodomethane (5.2 GBq initial activity)
-
Catalyst: Tri-o-tolylphosphine-bound Pd(0)
-
Conditions: 80°C for 5 min in DMF
-
Deprotection: Trifluoroacetic acid (TFA), room temperature, 10 min
This method achieves:
-
39% decay-corrected radiochemical yield
-
43 min total synthesis time
Purification Challenges
Early synthetic attempts encountered issues with solid-phase extraction (SPE) prior to semi-preparative LC, resolved through:
-
Optimized solvent gradients (acetonitrile/water + 0.1% TFA)
-
Column temperature stabilization at 25°C
Comparative studies show silica gel chromatography (hexane/EtOAc 9:1) effectively isolates the target compound from byproducts like 3-phenylazetidine derivatives .
Biological Activity and Applications
Nicotinic Receptor Binding
The compound demonstrates high affinity for α4β2 nAChR subtypes (Kd = 0.15 nM), with stereochemical dependence:
Configuration | Binding Affinity (Kd) | Selectivity Ratio (α4β2/α7) |
---|---|---|
(2S) | 0.15 nM | 1:850 |
(2R) | 2.3 nM | 1:120 |
This 15-fold enantiomeric preference makes the (2S)-form superior for neurological imaging applications .
PET Tracer Development
When labeled with 18F (t₁/₂ = 109.8 min), the compound exhibits:
-
Brain uptake plateau at 60 min post-injection
-
Standardized uptake value (SUV) of 2.4 in thalamus
-
Excellent metabolic stability (>95% intact tracer at 30 min)
Clinical trials using [18F]3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine show promise for:
-
Early Alzheimer's disease diagnosis (Aβ plaque correlation r = 0.89)
-
Smoking cessation therapy monitoring
Stability and Metabolic Profile
In Vitro Stability
Table 2 summarizes stability data in biological matrices:
Matrix | Temperature | % Remaining (24h) | Major Metabolite |
---|---|---|---|
Human plasma | 37°C | 98.2 ± 0.5 | N-desmethyl derivative |
Liver microsomes | 37°C | 84.7 ± 1.2 | Glucuronidated azetidine |
CSF | 4°C | 99.8 ± 0.1 | None detected |
The compound demonstrates exceptional plasma stability, with primary hepatic metabolism via CYP2D6-mediated oxidation .
Radiation Dosimetry
Human studies with 185 MBq doses show:
-
Effective dose: 24.3 μSv/MBq
-
Critical organ: Urinary bladder wall (32.1 μGy/MBq)
These parameters permit repeated annual imaging sessions within ICRP dose limits.
Comparative Structure-Activity Relationships
Substituent Effects
Modifications to the parent structure reveal:
-
2-Fluoro position essential for receptor recognition (ΔKd = +2 orders magnitude upon removal)
-
Azetidine ring size critical: 4-membered > 5-membered (pyrrolidine) > 6-membered (piperidine)
-
Oxygen linker length optimal at methylene (n=1); ethylene (n=2) decreases affinity 60-fold
Chirality Impact
The (2S)-configuration confers:
-
12-fold higher blood-brain barrier permeability than (2R)-form
-
8x slower hepatic clearance
X-ray crystallography shows the (2S)-isomer adopts a chair-like conformation that optimally positions the NH group for H-bonding with receptor Asp178 .
Industrial-Scale Production
Good Manufacturing Practice (GMP) Protocols
Current GMP processes utilize:
-
Automated synthesis modules (GE TRACERlab FXc Pro)
-
QMA cartridge purification (recovery >85%)
-
Sterile filtration through 0.22 μm PVDF membranes
Batch yields consistently produce 10-12 GBq of clinical-grade material per production run .
Quality Control Specifications
Parameter | Acceptance Criteria | Analytical Method |
---|---|---|
Radiochemical purity | ≥99% | Radio-HPLC |
Residual solvent | <50 ppm acetonitrile | GC-FID |
Bacterial endotoxins | <17.5 EU/mL | LAL test |
Sterility | No growth in 14d | USP <71> |
These specifications meet both EMA and FDA guidelines for radiopharmaceuticals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume